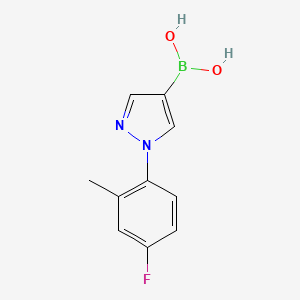
(1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-yl)boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid functional group attached to a pyrazole ring, which is further substituted with a 4-fluoro-2-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-yl)boronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the 4-Fluoro-2-methylphenyl Group: The 4-fluoro-2-methylphenyl group can be introduced via electrophilic aromatic substitution or through the use of a Grignard reagent.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the pyrazole ring, functionalization with the 4-fluoro-2-methylphenyl group, and boronic acid introduction. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the pyrazole ring or the aromatic substituent, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Reduced pyrazole derivatives.
Substitution: Coupled products with various electrophiles, forming new carbon-carbon bonds.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It serves as a building block for the synthesis of advanced materials with unique properties.
Biology and Medicine:
Drug Development: The compound is explored for its potential as a pharmacophore in the design of new therapeutic agents.
Bioconjugation: It is used in the development of bioconjugates for targeted drug delivery and imaging applications.
Industry:
Polymer Synthesis: The compound is utilized in the production of functional polymers with specific properties.
Agriculture: It is investigated for its potential use in the synthesis of agrochemicals with improved efficacy.
Mechanism of Action
The mechanism of action of (1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the nature of the binding .
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound features a similar pyrazole core but with different substituents, leading to distinct chemical and biological properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide: Another pyrazole derivative with unique functional groups, used in various applications.
Uniqueness: The presence of the boronic acid group in (1-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-yl)boronic acid distinguishes it from other pyrazole derivatives. This functional group imparts unique reactivity, particularly in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10BFN2O2 |
|---|---|
Molecular Weight |
220.01 g/mol |
IUPAC Name |
[1-(4-fluoro-2-methylphenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C10H10BFN2O2/c1-7-4-9(12)2-3-10(7)14-6-8(5-13-14)11(15)16/h2-6,15-16H,1H3 |
InChI Key |
WKYBWTPEJQNEHE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(N=C1)C2=C(C=C(C=C2)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















